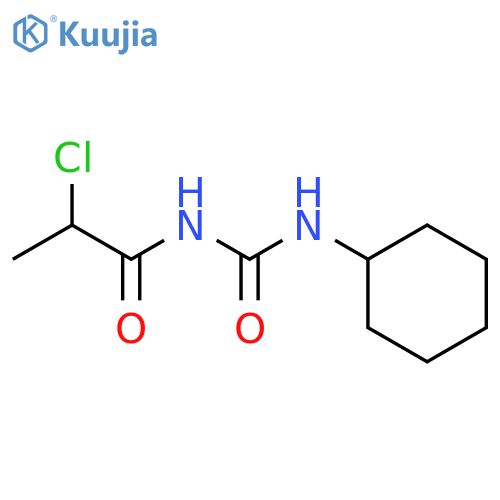Cas no 554436-98-5 (3-(2-Chloropropanoyl)-1-cyclohexylurea)

554436-98-5 structure
商品名:3-(2-Chloropropanoyl)-1-cyclohexylurea
3-(2-Chloropropanoyl)-1-cyclohexylurea 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-propionyl)-3-cyclohexyl-urea
- SMR000343323
- G38328
- EN300-06144
- CHEMBL1366822
- AKOS017269015
- Z56919249
- 554436-98-5
- MLS000517163
- SR-01000043758
- AKOS000122909
- 3-(2-chloropropanoyl)-1-cyclohexylurea
- 2-chloro-N-(cyclohexylcarbamoyl)propanamide
- SR-01000043758-1
- 3-(2-Chloropropanoyl)-1-cyclohexylurea
-
- インチ: InChI=1S/C10H17ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13,14,15)
- InChIKey: OQFYKJXOOAHKPK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.0978555Da
- どういたいしつりょう: 232.0978555Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-(2-Chloropropanoyl)-1-cyclohexylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-06144-0.05g |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-06144-0.5g |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
| Enamine | EN300-06144-10.0g |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 10g |
$1224.0 | 2023-05-01 | |
| Aaron | AR019IZ7-5g |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 5g |
$1160.00 | 2023-12-13 | |
| 1PlusChem | 1P019IQV-10g |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 10g |
$1575.00 | 2024-04-29 | |
| A2B Chem LLC | AV23015-500mg |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 500mg |
$243.00 | 2024-04-19 | |
| A2B Chem LLC | AV23015-250mg |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 250mg |
$146.00 | 2024-04-19 | |
| 1PlusChem | 1P019IQV-500mg |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 500mg |
$291.00 | 2025-03-03 | |
| 1PlusChem | 1P019IQV-2.5g |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 2.5g |
$746.00 | 2025-03-03 | |
| A2B Chem LLC | AV23015-2.5g |
3-(2-chloropropanoyl)-1-cyclohexylurea |
554436-98-5 | 95% | 2.5g |
$623.00 | 2024-04-19 |
3-(2-Chloropropanoyl)-1-cyclohexylurea 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
554436-98-5 (3-(2-Chloropropanoyl)-1-cyclohexylurea) 関連製品
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2039-76-1(3-Acetylphenanthrene)
- 503537-97-1(4-bromooct-1-ene)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
